molecular formula C10H11FN2O4 B1393012 2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid CAS No. 1251950-64-7

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid

Cat. No.: B1393012
CAS No.: 1251950-64-7
M. Wt: 242.2 g/mol
InChI Key: ASQGVVDRJGPXDU-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid is an organic compound that belongs to the class of aromatic amino acids. This compound is characterized by the presence of a fluoro, methyl, and nitro group attached to a phenyl ring, which is further connected to an amino acetic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid typically involves the following steps:

    Nitration: The starting material, 4-fluoro-5-methyl-2-nitroaniline, is synthesized by nitration of 4-fluoro-5-methylaniline using a mixture of concentrated nitric acid and sulfuric acid.

    Methylation: The nitroaniline derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amino Acid Formation: The final step involves the reaction of the methylated nitroaniline with chloroacetic acid in the presence of a base like sodium hydroxide to form the desired amino acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 2-[(4-Fluoro-5-methyl-2-aminophenyl)-(methyl)amino]acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-[(4-Fluoro-5-carboxy-2-nitrophenyl)-(methyl)amino]acetic acid.

Scientific Research Applications

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluoro-2-nitrophenyl)-(methyl)amino]acetic acid
  • 2-[(4-Methyl-2-nitrophenyl)-(methyl)amino]acetic acid
  • 2-[(4-Fluoro-5-methylphenyl)-(methyl)amino]acetic acid

Uniqueness

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid is unique due to the specific combination of fluoro, methyl, and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluoro-N,5-dimethyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c1-6-3-8(12(2)5-10(14)15)9(13(16)17)4-7(6)11/h3-4H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQGVVDRJGPXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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